Ligand-Binding Specificity Inversion: FGFR3/Flg-2 Recognizes FGF8/FGF9 but Not FGF2, Opposite to FGFR1
In a direct head-to-head comparison using soluble receptor extracellular domains, FGFR3/Flg-2 showed high-affinity binding to FGF8 and FGF9 but negligible binding to FGF2. FGFR1 displayed the opposite profile: strong FGF2 binding but poor FGF8/FGF9 engagement [1]. Quantitative surface plasmon resonance data independently confirm that the FGFR3-IIIc isoform exhibits no measurable binding to FGF2 (Kd: no binding), whereas FGFR1-IIIc binds FGF2 with a Kd of approximately 62 nM and FGFR2-IIIb binds FGF2 with a Kd of 0.5 nM [2]. This ligand selectivity inversion constitutes a binary functional gate: experimental systems requiring FGF8/FGF9 signaling cannot be modeled with FGFR1 or FGFR2.
| Evidence Dimension | Ligand binding specificity (FGF2 vs. FGF8/FGF9 preference) |
|---|---|
| Target Compound Data | FGFR3/Flg-2: binds FGF8 and FGF9 well; FGF2 Kd = no binding (FGFR3-IIIc D2-D3 by SPR) |
| Comparator Or Baseline | FGFR1: binds FGF2 well (Kd ~62 nM), poor FGF8/FGF9; FGFR2-IIIb: FGF2 Kd = 0.5 nM |
| Quantified Difference | Qualitatively inverted ligand preference (FGFR3: FGF8/FGF9 >> FGF2; FGFR1: FGF2 >> FGF8/FGF9); quantitative FGF2 Kd difference: no binding (FGFR3) vs. 0.5–62 nM (FGFR1/2) |
| Conditions | Soluble receptor extracellular domain binding assays; surface plasmon resonance (SPR) with immobilized receptors |
Why This Matters
Procurement of FGFR3/Flg-2, rather than FGFR1 or FGFR2, is mandatory for any assay or screening campaign targeting FGF8/FGF9-mediated pathways, as the alternate receptors are functionally blind to these ligands.
- [1] Chellaiah A, Yuan W, Chellaiah M, Ornitz DM. Mapping ligand binding domains in chimeric fibroblast growth factor receptor molecules: multiple regions determine ligand binding specificity. J Biol Chem. 1999 Dec 3;274(49):34785-94. PMID: 10574949. View Source
- [2] Ibrahimi OA et al. Kinetic model for FGF, FGFR, and proteoglycan signal transduction complex assembly. Biochemistry. 2004;43:13175-83. Data compiled in Table 1, PMC3312455; FGFR3-IIIc D2-D3: no binding to FGF2 by SPR. View Source
